

ATTO 590: Application Notes and Protocols for Immunofluorescence Staining

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Compound of Interest

Compound Name: ATTO 590

Cat. No.: B15599883

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Introduction

ATTO 590 is a fluorescent dye belonging to the rhodamine family, renowned for its exceptional photostability, strong absorption, and high fluorescence quantum yield.^{[1][2][3]} These characteristics make it an excellent choice for a variety of fluorescence-based applications, including immunofluorescence (IF), flow cytometry, and super-resolution microscopy techniques like STED and PALM/dSTORM.^{[1][4]} Its emission in the orange-red spectrum provides a versatile option for multicolor imaging experiments. This document provides detailed application notes and protocols for the successful use of **ATTO 590**-conjugated antibodies in immunofluorescence staining.

Key Features of ATTO 590

- **High Photostability:** **ATTO 590** exhibits remarkable resistance to photobleaching, allowing for longer exposure times and repeated imaging of samples with minimal signal loss.^{[1][3]}
- **Strong Absorption and High Quantum Yield:** The dye's high molar extinction coefficient and quantum yield result in bright fluorescent signals, enabling the detection of low-abundance targets.^{[1][2][3]}
- **Hydrophilicity:** **ATTO 590** is moderately hydrophilic, which helps to minimize non-specific binding and aggregation of conjugates.^[1]

- pH Insensitivity: The fluorescence characteristics of **ATTO 590** are relatively stable over a broad pH range, providing flexibility in experimental conditions.

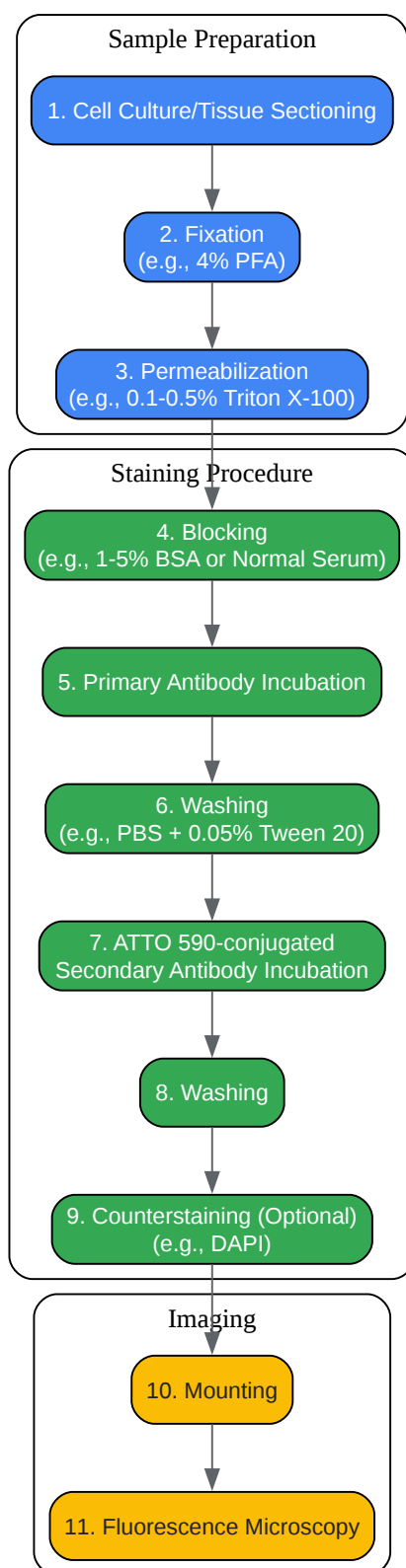
Data Presentation: Spectroscopic Properties

The selection of appropriate excitation sources and emission filters is crucial for optimal results. The table below summarizes the key spectroscopic properties of **ATTO 590**.

Property	Value	Reference
Excitation Maximum (λ_{ex})	593 - 594 nm	[5]
Emission Maximum (λ_{em})	622 - 624 nm	[2][5]
Molar Extinction Coefficient	120,000 M ⁻¹ cm ⁻¹	[2][5]
Quantum Yield (Φ)	~0.80	[2]
Fluorescence Lifetime (τ)	~3.7 ns	[2]

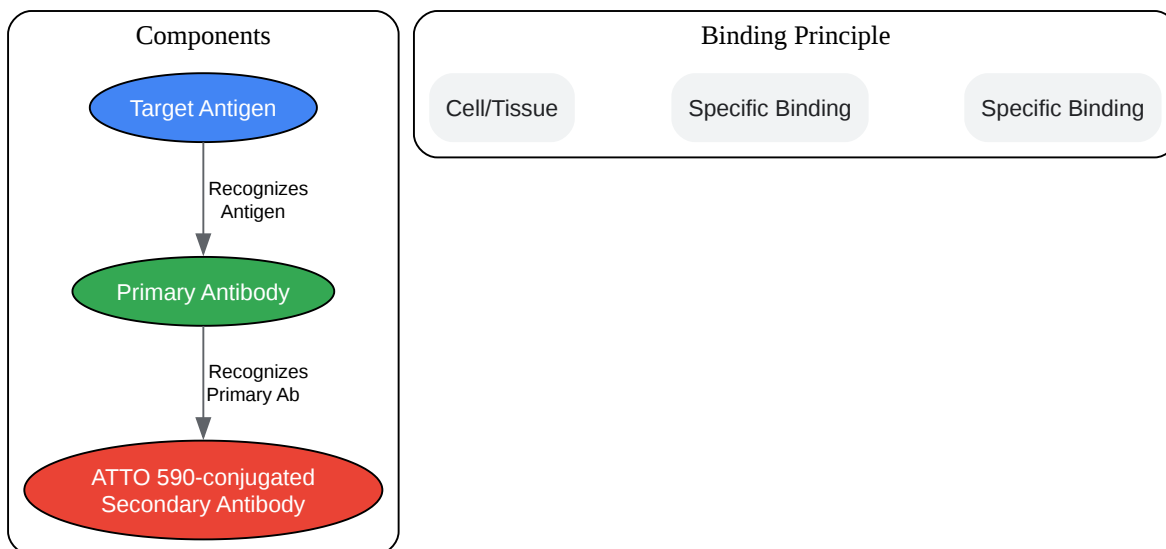
Mandatory Visualization: Experimental Workflow and Principle

A clear understanding of the experimental workflow is essential for successful immunofluorescence staining. The following diagrams illustrate a typical indirect immunofluorescence protocol and the underlying principle.



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Caption: A generalized workflow for indirect immunofluorescence staining.



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Caption: The principle of indirect immunofluorescence detection.

Experimental Protocols

Protocol 1: Antibody Conjugation with ATTO 590 NHS-Ester

This protocol is for labeling primary or secondary antibodies with **ATTO 590** NHS-ester, which reacts with primary amine groups.

Materials:

- Antibody (amine-free buffer, e.g., PBS)
- **ATTO 590** NHS-ester
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

- Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
- Purification column (e.g., Sephadex G-25)
- Storage Buffer: PBS, 0.02% sodium azide, 1% BSA (optional)

Procedure:

- Antibody Preparation: Dissolve or dialyze the antibody into the Reaction Buffer at a concentration of 2-10 mg/mL.
- Dye Preparation: Immediately before use, dissolve the **ATTO 590** NHS-ester in DMF or DMSO to a concentration of 10 mg/mL.
- Labeling Reaction: Add a 5-15 fold molar excess of the reactive dye to the antibody solution. Incubate for 1 hour at room temperature with gentle stirring, protected from light.
- Purification: Separate the labeled antibody from the unreacted dye using a gel filtration column pre-equilibrated with PBS. The first colored fraction will be the conjugated antibody.
- Determination of Degree of Labeling (DOL): The DOL (moles of dye per mole of antibody) can be determined by measuring the absorbance at 280 nm and 594 nm.
- Storage: Store the conjugated antibody at 4°C for short-term use or at -20°C in aliquots for long-term storage. Protect from light.

Protocol 2: Indirect Immunofluorescence Staining of Cultured Cells

This protocol provides a general procedure for staining fixed and permeabilized cultured cells. Optimization of antibody concentrations and incubation times is recommended for each specific target and cell type.

Materials:

- Cells grown on coverslips or in imaging plates
- Phosphate-Buffered Saline (PBS)

- Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
- Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
- Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 5-10% normal serum from the host species of the secondary antibody in PBS
- Primary Antibody (specific to the target antigen)
- **ATTO 590**-conjugated Secondary Antibody
- Wash Buffer: PBS with 0.05% Tween 20
- Nuclear Counterstain (e.g., DAPI)
- Antifade Mounting Medium

Procedure:

- Cell Preparation: Wash the cells briefly with PBS.
- Fixation: Fix the cells with 4% PFA for 10-15 minutes at room temperature.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Permeabilization (for intracellular targets): Incubate the cells with Permeabilization Buffer for 10 minutes. For membrane-associated targets, this step can be omitted or a milder detergent like saponin can be used.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Blocking: Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.[\[6\]](#)
- Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in Blocking Buffer. Incubate the cells for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

- Washing: Wash the cells three times with Wash Buffer for 5 minutes each.
- Secondary Antibody Incubation: Dilute the **ATTO 590**-conjugated secondary antibody in Blocking Buffer. A starting dilution of 1:200 to 1:1000 is recommended. Incubate for 1 hour at room temperature, protected from light.
- Washing: Wash the cells three times with Wash Buffer for 5 minutes each, protected from light.
- Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI for 5-10 minutes.
- Final Wash: Wash the cells once with PBS.
- Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
- Imaging: Image the samples using a fluorescence microscope equipped with appropriate filters for **ATTO 590** (Excitation: ~594 nm, Emission: ~624 nm).

Troubleshooting

High background and weak signals are common issues in immunofluorescence. The following table provides potential causes and solutions.

Issue	Possible Cause	Recommended Solution
High Background	Antibody concentration too high	Titrate the primary and secondary antibodies to determine the optimal concentration.[7]
Insufficient blocking	Increase the blocking time or try a different blocking agent (e.g., normal serum).[8]	
Inadequate washing	Increase the number or duration of wash steps.[9]	
Autofluorescence	Use a longer wavelength fluorophore like ATTO 590 to minimize autofluorescence from the sample.[10] Consider treating with a quenching agent like Sudan Black B.	
Weak or No Signal	Inefficient primary antibody binding	Ensure the primary antibody is validated for IF. Optimize fixation and permeabilization methods.
Low target protein expression	Consider using a signal amplification method.	
Photobleaching	Minimize exposure to excitation light. Use an antifade mounting medium. ATTO 590's high photostability is advantageous here.	
Incorrect filter sets	Ensure the microscope's excitation and emission filters are appropriate for ATTO 590's spectra.	

By following these protocols and considering the troubleshooting advice, researchers can effectively utilize the superior properties of **ATTO 590** for high-quality immunofluorescence imaging.

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